molecular formula C9H10Cl2N2O B108398 3-(2,5-Dichlorophenyl)-1,1-dimethylurea CAS No. 15441-87-9

3-(2,5-Dichlorophenyl)-1,1-dimethylurea

Cat. No. B108398
CAS RN: 15441-87-9
M. Wt: 233.09 g/mol
InChI Key: DOVGZPJULHERQI-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1-dimethylurea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a member of the urea family of herbicides, which are known for their broad-spectrum activity against a wide range of weeds.

Scientific Research Applications

1. Impact on Chloroplasts and Photosynthesis

3-(2,5-Dichlorophenyl)-1,1-dimethylurea plays a significant role in the study of chloroplast function and photosynthesis. For instance, Vernotte, Etienne, and Briantais (1979) investigated its impact on chlorophyll fluorescence and the plastoquinone pool in chloroplasts, revealing insights into non-photochemical quenching mechanisms (Vernotte, Etienne, & Briantais, 1979). Similarly, Izawa and Good (1965) studied its absorption by isolated spinach chloroplasts, contributing to our understanding of the photosynthetic unit and chloroplast fragment capabilities (Izawa & Good, 1965).

2. Interaction with Photosystem II

The interaction of 3-(2,5-Dichlorophenyl)-1,1-dimethylurea with Photosystem II is a key area of research. Etienne (1974) explored how it affects different S states in Photosystem II, providing insights into oxygen evolution and fluorescence yield oscillations (Etienne, 1974). This research is crucial for understanding the detailed mechanisms of photosynthetic energy conversion.

3. Environmental and Biochemical Studies

Its application extends to environmental and biochemical research as well. Prado and Airoldi (2001) demonstrated a method for immobilizing this compound on silica gel, which has implications for environmental remediation and pesticide control (Prado & Airoldi, 2001). Also, Renger (1973) investigated its effect on the water-splitting enzyme system in photosynthesis, contributing to our understanding of the complex interactions within the photosynthetic process (Renger, 1973).

properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGZPJULHERQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165625
Record name 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
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Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)-1,1-dimethylurea

CAS RN

15441-87-9
Record name N′-(2,5-Dichlorophenyl)-N,N-dimethylurea
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Record name 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
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Record name 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
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Record name 3-(2,5-dichlorophenyl)-1,1-dimethylurea
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Record name 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Akhlaqi, WC Wang, C Möckel, A Kruve - Analytical and Bioanalytical …, 2023 - Springer
Non-target screening with LC/IMS/HRMS is increasingly employed for detecting and identifying the structure of potentially hazardous chemicals in the environment and food. Structural …
Number of citations: 4 link.springer.com

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